molecular formula C6H6ClNO B1314996 4-Chloro-2-methylpyridine 1-oxide CAS No. 696-08-2

4-Chloro-2-methylpyridine 1-oxide

Cat. No. B1314996
CAS RN: 696-08-2
M. Wt: 143.57 g/mol
InChI Key: GAILJAVYTROIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-methylpyridine 1-oxide” is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of “4-Chloro-2-methylpyridine 1-oxide” involves the reaction between 4-chloro-2-methylpyridine and dihydrogen peroxide; urea in tetrahydrofuran at 0 . The second stage involves the use of trifluoroacetic anhydride in tetrahydrofuran at 20 .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methylpyridine 1-oxide” is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecule also contains a chlorine atom and a methyl group attached to the pyridine ring .


Chemical Reactions Analysis

“4-Chloro-2-methylpyridine 1-oxide” is known to participate in various chemical reactions. For example, it has been used in the synthesis of numerous pyrimidine analogs . The nature of the nucleophile, reaction condition, and solvent can have significant influences on the regiochemistry of the reactions of this heteroaromatic compound .


Physical And Chemical Properties Analysis

“4-Chloro-2-methylpyridine 1-oxide” is a white to tan powder or crystals . It has a melting point of 96.7-99.4 degrees Celsius . Its InChI Code is 1S/C6H6ClNO/c1-5-2-3-8 (9)6 (7)4-5/h2-4H,1H3 .

Scientific Research Applications

1. Flow Synthesis of 2-Methylpyridines

  • Summary of Application: 2-Methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
  • Methods of Application: The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed, yielding products suitable for further use without additional work-up or purification .
  • Results or Outcomes: The method resulted in the production of eight 2-methylated pyridines in very good yields . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

2. Synthesis and Application of Trifluoromethylpyridines

  • Summary of Application: Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

3. 4-Chloro-3-methoxy-2-methylpyridine 1-oxide

  • Summary of Application: This compound is a chemical intermediate used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results or Outcomes: The compound is available for purchase as a white to tan powder or crystals . Its melting point is between 96.7-99.4 degrees Celsius .

4. 4-Chloro-3-methoxy-2-methylpyridine 1-oxide

  • Summary of Application: This compound is a chemical intermediate used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results or Outcomes: The compound is available for purchase as a white to tan powder or crystals . Its melting point is between 96.7-99.4 degrees Celsius .

Safety And Hazards

Handling “4-Chloro-2-methylpyridine 1-oxide” requires caution. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The future directions for “4-Chloro-2-methylpyridine 1-oxide” could involve further exploration of its reactivity and potential applications in organic synthesis . Its use as a building block in the synthesis of chemically relevant organic compounds could be further explored .

properties

IUPAC Name

4-chloro-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAILJAVYTROIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480670
Record name 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylpyridine 1-oxide

CAS RN

696-08-2
Record name 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-nitro-2-picoline N-oxide (20 g, 130 mmol) was added to acetyl chloride (120 ml, 1688 mmol) in a nitrogen atmosphere at −25° C. The mixture was stirred at −30 to 5° C. for 4 hours and 15 minutes. After the reaction mixture was diluted with ethyl acetate (about 150 ml) and chloroform (about 100 ml), the mixture was concentrated. The residue was purified by silica gel column chromatography (NH silica gel: 200 g, elution solvent: heptane, heptane/ethyl acetate=75/25, 50/50, 25/75, ethyl acetate, ethyl acetate/methanol=20/1) to obtain the title compound (3.14 g) as brown oil. Simultaneously, a crude product (about 17 g) was obtained. The crude product thus obtained was further purified by silica gel column chromatography (NH silica gel: 300 g, elution solvent: heptane, heptane/ethyl acetate=75/25, 40/60, 25/75, ethyl acetate) to obtain the title compound (5.39 g) separately as brown oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

15.4 g (0.1 mol) of 2-methyl-4-nitropyridine 1-oxide was added to 78.5 g (1 mol) of acetyl chloride at -10° C. The obtained mixture was stirred under cooling with ice for 0.5 hour. After the completion of the reaction, 300 ml of ice-water was added to the reaction mixture. The obtained mixture was neutralized with sodium carbonate and extracted with chloroform. The extract was dried over magnesium sulfate and filtered. The filtrate was concentrated under a reduced pressure and purified by silica gel column chromatography (ethyl acetate/n-hexane/methanol) to obtain 4.7 g of the title compound.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

15.4 g (0.1 mol) of 4-nitro-2-picoline-N-oxide are added in portions at 0° C. to 75 ml of acetyl chloride. On warming to room temperature, a clear solution results which is added dropwise to ice with stirring. After adding K2CO3, the mixture is extracted several times using dichloromethane and ethyl acetate. After evaporating, the product is purified chromatographically on silica gel. The oil obtained crystallizes on standing, m.p. 37° C.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methylpyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methylpyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methylpyridine 1-oxide
Reactant of Route 4
4-Chloro-2-methylpyridine 1-oxide
Reactant of Route 5
4-Chloro-2-methylpyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methylpyridine 1-oxide

Citations

For This Compound
1
Citations
遠藤勝, 中島辰巳 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
In order to obtain pyridinecarboxylic acid derivatives with strong antibacterial action from alkylpicolinic acid, two kinds of compound (A and B) possessing a strong electron-releasing …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.